molecular formula C18H23N5 B5411936 2'-butyl-1-[1-(6-methylpyridin-3-yl)ethyl]-1H,1'H-2,4'-biimidazole

2'-butyl-1-[1-(6-methylpyridin-3-yl)ethyl]-1H,1'H-2,4'-biimidazole

Cat. No.: B5411936
M. Wt: 309.4 g/mol
InChI Key: YKLQHHCMGVODMY-UHFFFAOYSA-N
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Description

The compound “2’-butyl-1-[1-(6-methylpyridin-3-yl)ethyl]-1H,1’H-2,4’-biimidazole” is a complex organic molecule. It contains a biimidazole group, which is a type of heterocycle (a ring structure containing atoms of at least two different elements). This group is attached to a butyl group (a four-carbon alkyl group) and a 6-methylpyridin-3-yl group (a pyridine ring with a methyl group at the 6-position) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biimidazole group would likely contribute to the rigidity of the molecule, while the butyl and 6-methylpyridin-3-yl groups could influence its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The biimidazole group might be involved in various chemical reactions, such as protonation or deprotonation, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biimidazole group might affect its acidity or basicity, while the butyl and 6-methylpyridin-3-yl groups could influence its solubility .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Properties

IUPAC Name

5-[1-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-4-5-6-17-21-12-16(22-17)18-19-9-10-23(18)14(3)15-8-7-13(2)20-11-15/h7-12,14H,4-6H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLQHHCMGVODMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)C2=NC=CN2C(C)C3=CN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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